molecular formula C13H11N3O7S B5911723 ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate

ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate

Cat. No.: B5911723
M. Wt: 353.31 g/mol
InChI Key: ISXZFCVWJQJESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzothiophene derivative followed by acylation and esterification reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The acylation step involves the use of acetic anhydride or acetyl chloride, while the esterification step is carried out using ethanol in the presence of a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biomolecules. The acetamido group may facilitate binding to specific proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate: Similar structure but with an amino group instead of an acetamido group.

    Methyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-acetamido-4-nitro-1-benzothiophene-2-carboxylate: Similar structure but with only one nitro group.

Uniqueness

This compound is unique due to the presence of both acetamido and dinitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

ethyl 3-acetamido-4,6-dinitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O7S/c1-3-23-13(18)12-11(14-6(2)17)10-8(16(21)22)4-7(15(19)20)5-9(10)24-12/h4-5H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXZFCVWJQJESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2S1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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